REACTION_CXSMILES
|
C(Cl)(Cl)Cl.C(O)(=O)C.[S:9]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:10]1.C1C(=O)N([Br:27])C(=O)C1>O>[Br:27][C:10]1[S:9][CH:13]=[CH:12][C:11]=1[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
9.93 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
after 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled down to room temperature
|
Type
|
ADDITION
|
Details
|
poured into 200 ml
|
Type
|
WASH
|
Details
|
The organic portion was washed again with 100 ml of DI-water
|
Type
|
WASH
|
Details
|
finally washed with 100 ml of 5% aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After having been dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
the solvent was filtered
|
Type
|
CONCENTRATION
|
Details
|
the product was concentrated under vacuum
|
Type
|
DISTILLATION
|
Details
|
distilled at 95° C. under 1 mm mercury (Hg)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=CC1CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |